2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(Benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including a benzylthio group, a thiophene ring, and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylthiourea. This intermediate is then treated with a base, such as sodium hydroxide, to yield benzylthiol.
Acylation Reaction: Benzylthiol is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(benzylthio)acetamide.
Coupling with Pyridine Derivative: The final step involves the coupling of 2-(benzylthio)acetamide with 2-(thiophen-2-yl)pyridine-3-carbaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles such as amines or alcohols can replace the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the thiophene and pyridine rings, along with the benzylthio group, suggests it could have significant bioactivity, including antimicrobial and antiviral properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridine and thiophene rings can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)acetamide: Lacks the pyridine and thiophene rings, making it less complex and potentially less bioactive.
N-(2-(Thiophen-2-yl)pyridin-3-yl)methylacetamide: Lacks the benzylthio group, which may reduce its reactivity and bioactivity.
2-(Benzylthio)-N-(pyridin-3-yl)methylacetamide: Similar but lacks the thiophene ring, which could affect its chemical and biological properties.
Uniqueness
2-(Benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the combination of the benzylthio group, thiophene ring, and pyridine ring. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-18(14-23-13-15-6-2-1-3-7-15)21-12-16-8-4-10-20-19(16)17-9-5-11-24-17/h1-11H,12-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHDLRMYFLQARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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